5-(Cyclohexylamino)-2-methyl-5-oxopent-2-enoic acid
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Overview
Description
5-(Cyclohexylamino)-2-methyl-5-oxopent-2-enoic acid is an organic compound that belongs to the class of amino acids and derivatives It contains a carboxylic acid group and an amino group at the C5 carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexylamino)-2-methyl-5-oxopent-2-enoic acid typically involves the reaction of cyclohexylamine with a suitable precursor. One common method involves the condensation of cyclohexylamine with 2-methyl-5-oxopent-2-enoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexylamino)-2-methyl-5-oxopent-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted products depending on the electrophile used.
Scientific Research Applications
5-(Cyclohexylamino)-2-methyl-5-oxopent-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to amino acid metabolism and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Cyclohexylamino)-2-methyl-5-oxopent-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-cyclohexyl-4-hydroxy-2-isobutyl-hexanoic acid: Another compound with a similar structure but different functional groups.
Cyclohexylamine derivatives: Compounds containing the cyclohexylamine moiety with various substituents.
Uniqueness
5-(Cyclohexylamino)-2-methyl-5-oxopent-2-enoic acid is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
CAS No. |
917614-34-7 |
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Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
5-(cyclohexylamino)-2-methyl-5-oxopent-2-enoic acid |
InChI |
InChI=1S/C12H19NO3/c1-9(12(15)16)7-8-11(14)13-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
SPAPMDZZJFEFNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(=O)NC1CCCCC1)C(=O)O |
Origin of Product |
United States |
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